![molecular formula C11H8N4O5 B464697 3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid CAS No. 314758-28-6](/img/structure/B464697.png)
3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid
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Overview
Description
3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid, or 3-[2-(THPPA)H]BA, is an organic compound belonging to the family of hydrazinobenzoic acids. It is a versatile compound that is used in a wide range of scientific research applications, such as in organic synthesis, in drug discovery, and in the study of biochemical and physiological effects. In
Scientific Research Applications
3-[2-(THPPA)H]BA has a wide range of scientific research applications. It is used as a precursor molecule in organic synthesis, as a key intermediate in drug discovery, and as a reagent in the study of biochemical and physiological effects. It is also used in the study of enzymes, proteins, and other macromolecules, as well as in the study of cell signaling pathways.
Mechanism of Action
3-[2-(THPPA)H]BA has a unique mechanism of action. It acts as a proton donor, which means that it can donate protons to other molecules. This allows it to act as a catalyst in a variety of biochemical and physiological reactions.
Biochemical and Physiological Effects
3-[2-(THPPA)H]BA has a wide range of biochemical and physiological effects. It has been shown to have a positive effect on the activity of certain enzymes, proteins, and other macromolecules. It has also been shown to have a positive effect on the activity of certain cell signaling pathways. In addition, it has been shown to have a positive effect on the growth and development of certain organisms.
Advantages and Limitations for Lab Experiments
3-[2-(THPPA)H]BA has a number of advantages and limitations for lab experiments. One of the major advantages of using 3-[2-(THPPA)H]BA in lab experiments is its low cost and availability. It is also relatively easy to synthesize and use in a variety of experiments. However, there are some limitations to using 3-[2-(THPPA)H]BA in lab experiments. One of the major limitations is that it is a relatively unstable compound and can easily decompose under certain conditions.
Future Directions
There are a number of potential future directions for 3-[2-(THPPA)H]BA. One potential direction is to explore its use in drug discovery as a potential new therapeutic agent. Another potential direction is to explore its use in the development of new synthetic techniques or methods. Additionally, further research into its biochemical and physiological effects could provide new insights into the molecular mechanisms of action. Finally, further research into the structure-activity relationships of 3-[2-(THPPA)H]BA could provide new insights into its potential applications.
Synthesis Methods
3-[2-(THPPA)H]BA can be synthesized through a multi-step process. The first step involves the reaction of 2,4,6-trioxotetrahydropyrimidine with hydrazine hydrate in an aqueous solution, which yields 2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazine. The second step involves the reaction of this intermediate with benzoic acid in aqueous solution, which yields 3-[2-(THPPA)H]BA.
properties
IUPAC Name |
3-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-8-7(9(17)13-11(20)12-8)15-14-6-3-1-2-5(4-6)10(18)19/h1-4H,(H,18,19)(H3,12,13,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKWGXNJASOZFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C(NC(=O)NC2=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26725878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid |
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